Lucidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

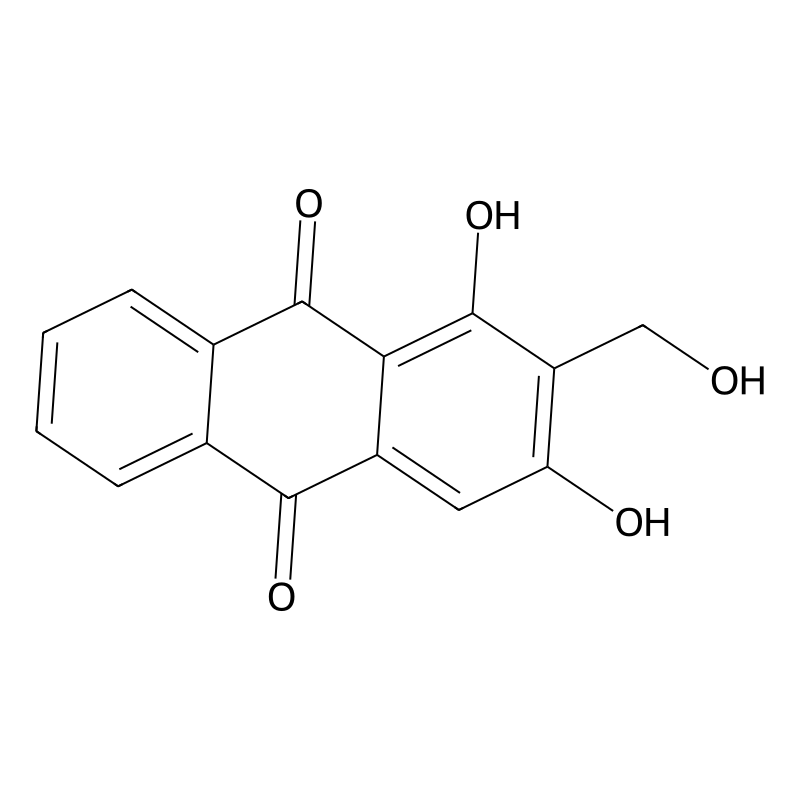

Lucidin (1,3-Dihydroxy-2-(hydroxymethyl)anthraquinone, CAS 478-08-0) is a naturally occurring hydroxyanthraquinone originally isolated from the roots of plants like *Rubia tinctorum* (madder).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] It belongs to the same chemical class as other common anthraquinones such as alizarin and purpurin. While historically used as a dye component, its primary modern relevance is in biomedical research, specifically as a well-documented genotoxic and mutagenic agent.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQLmjJqf18WjXqQ4a-WoXVf9zzHDSqu-3MjHVYhtbXlnUYo0XHX5lFAKkqHlJ_9rFD2BCDxM4Zh6L8DZore8Ft_PPvOhYB7G-FyScRgOxFHUpMpZkmLRbs6RK2_rloyPpEXmQ%3D)] This distinct biological activity profile is a critical differentiator for procurement, as it makes Lucidin a valuable positive control in toxicology and carcinogenesis studies, a role for which its close structural analogs are unsuitable.

References

- [1] Westendorf J, et al. The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether, a component of ethanolic Rubia extracts. Cell Biol Toxicol. 1988 Jun;4(2):225-39.

- [2] Westendorf J, et al. Carcinogenicity and DNA adduct formation observed in ACI rats after long-term treatment with madder root, Rubia tinctorum L. Carcinogenesis. 1998 Dec;19(12):2163-8.

- [3] Inoue K, et al. Carcinogenic potential of alizarin and rubiadin, components of madder color, in a rat medium-term multi-organ bioassay. Cancer Sci. 2009 Dec;100(12):2261-7.

Substituting Lucidin with other common hydroxyanthraquinones like alizarin or ruberythric acid is operationally invalid for its core research applications. The genotoxicity of this compound class is highly structure-dependent; for instance, lucidin-3-O-primeveroside (the glycoside form of Lucidin) is positive in the *Salmonella typhimurium* mutation test, while alizarin and ruberythric acid are negative.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] This specific mutagenic activity, linked to the formation of DNA adducts, is a defining characteristic of Lucidin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] Therefore, using a close analog like alizarin, which has a different and weaker genotoxicity profile, would fundamentally invalidate experimental results where Lucidin is required as a known positive mutagen or carcinogen.

References

- [1] Inoue K, et al. Carcinogenic potential of alizarin and rubiadin, components of madder color, in a rat medium-term multi-organ bioassay. Cancer Sci. 2009 Dec;100(12):2261-7.

- [2] Westendorf J, et al. Carcinogenicity and DNA adduct formation observed in ACI rats after long-term treatment with madder root, Rubia tinctorum L. Carcinogenesis. 1998 Dec;19(12):2163-8.

Demonstrated Mutagenic Activity: A Key Differentiator from Alizarin

Lucidin shows clear mutagenic activity in bacterial reverse mutation assays (Ames test). It was found to be mutagenic in five *Salmonella typhimurium* strains even without metabolic activation, with its activity increasing upon addition of a rat liver S9 mix.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] In contrast, studies on the closely related analog Alizarin show it is negative in some mutation tests or requires metabolic activation to exert its mutagenic effect.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)] This makes Lucidin a more direct and potent mutagen in these standard test systems.

| Evidence Dimension | Mutagenicity in Ames Test (*S. typhimurium*) |

| Target Compound Data | Positive, with and without S9 metabolic activation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |

| Comparator Or Baseline | Alizarin: Negative or requires S9 metabolic activation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)] |

| Quantified Difference | Qualitative difference in the requirement for metabolic activation for mutagenic effect. |

| Conditions | Bacterial reverse mutation assay (Ames test) using various *S. typhimurium* strains. |

For researchers needing a reliable positive control for genotoxicity or mutagenesis assays, Lucidin's direct activity provides a clear, reproducible endpoint that structurally similar analogs like Alizarin do not.

Distinct Carcinogenic Potential in Renal and Hepatic Tissues Compared to Alizarin

In a long-term rat bioassay, Rubiadin, a metabolite of Lucidin's precursor, demonstrated significantly higher carcinogenic activity than Alizarin. Treatment with 0.04% rubiadin markedly increased the incidence of atypical renal tubules/hyperplasias and induced renal cell adenomas and carcinomas.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] While 0.04% alizarin also increased renal cell tumors, the incidence was lower than with rubiadin.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Furthermore, rubiadin significantly increased glutathione S-transferase placental form-positive liver cell foci, indicating a carcinogenic potential in the liver that was not reported for alizarin under the same study conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]

| Evidence Dimension | Induction of Renal Cell Tumors and Hepatic Preneoplastic Lesions in F344 rats |

| Target Compound Data | Rubiadin (Lucidin metabolite): Significantly increases renal cell tumors and GST-P-positive liver foci.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |

| Comparator Or Baseline | Alizarin: Increases renal cell tumors but at a lower incidence than rubiadin; no significant increase in liver foci reported.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |

| Quantified Difference | Higher incidence and broader organ targeting (kidney and liver) for Lucidin's metabolite compared to Alizarin (kidney only, lower incidence). |

| Conditions | 23-week feeding study in male F344 rats at 0.04% concentration in the diet. |

This evidence establishes Lucidin (via its metabolite) as a more potent and multi-organ carcinogen compared to Alizarin, justifying its selection for studies modeling aggressive or multi-site chemical carcinogenesis.

Supporting Evidence: Different Electrochemical Reduction Potentials

The electrochemical properties of anthraquinones are highly sensitive to the substitution pattern on the aromatic core. While direct comparative data for Lucidin is limited, studies on hydroxylated and aminated anthraquinone derivatives show that the position and nature of substituents significantly alter the redox potential. For example, adding a hydroxyl group to anthraquinone-2-sulfonate (AQS) at position 1 results in a higher redox potential (−0.44 V) compared to the parent AQS (−0.46 V), while an amino group at the same position lowers it (−0.55 V).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Given Lucidin's unique 1,3-dihydroxy-2-hydroxymethyl substitution, its redox potential is expected to be distinct from 1,2-dihydroxy (Alizarin) or 1,2,4-trihydroxy (Purpurin) analogs, making it non-interchangeable in electrochemical applications.

| Evidence Dimension | Redox Potential (vs. Ag/AgCl) |

| Target Compound Data | Predicted to be distinct based on its unique substitution pattern. |

| Comparator Or Baseline | Anthraquinone-2-sulfonate (AQS): -0.46 V. AQS-1-OH: -0.44 V. AQS-1-NH2: -0.55 V.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] |

| Quantified Difference | Shifts of +20 mV to -90 mV are observed with single substituent changes on a related core, implying a unique potential for Lucidin. |

| Conditions | Cyclic Voltammetry (CV) assays. |

For applications in sensing, redox flow batteries, or electro-organic synthesis, the specific redox potential is a critical performance parameter; substituting Lucidin with an analog would alter device voltage, sensitivity, or reaction efficiency.

Positive Control in Regulatory and Research Genotoxicity Testing

Lucidin's well-documented ability to induce mutations in bacterial systems and cause DNA damage in mammalian cells makes it a suitable positive control for standard toxicology assays, such as the Ames test.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Its direct mutagenic activity provides a clear benchmark against which the potential genotoxicity of test compounds can be reliably measured.

Induction Agent in In Vivo Carcinogenesis Models

Based on evidence showing its metabolite, rubiadin, induces a higher incidence of renal tumors and also targets the liver, Lucidin is a candidate for studies requiring a potent chemical carcinogen.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] It is particularly relevant for research focused on the mechanisms of kidney and liver carcinogenesis, where weaker analogs like alizarin would be less effective.

Tool Compound for DNA Damage and Repair Pathway Studies

Lucidin is known to induce DNA single-strand breaks and DNA-protein cross-links.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] This makes it a valuable tool for researchers investigating the cellular response to specific types of DNA lesions and for screening potential inhibitors of DNA repair pathways.

References

- [1] Westendorf J, et al. The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether, a component of ethanolic Rubia extracts. Cell Biol Toxicol. 1988 Jun;4(2):225-39.

- [2] Inoue K, et al. Carcinogenic potential of alizarin and rubiadin, components of madder color, in a rat medium-term multi-organ bioassay. Cancer Sci. 2009 Dec;100(12):2261-7.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A reversed-phase HPLC method has been developed for the simultaneous characterization of anthraquinone glycosides and aglycones in extracts of R. tinctorum. The anthraquinones, including lucidin, are separated on a reversed-phase column with a wateracetonitrile gradient as eluent and measured with ultraviolet detection at 250 nm.

Lucidin content in R. tinctorum crude drug powder has been determined using reversed-phase HPLC with methanol/acetic acid as the mobile phase and detection at 225 nm.

Clinical Laboratory Methods

2: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.

3: Chen Y, Shan MQ, Wang HL, Xue L, Zhang L, Ding AW. [Changes of chemical constituents in Rubiae Radix et Rhizoma before and after carbonized by UPLC-Q-TOF-MS method]. Zhongguo Zhong Yao Za Zhi. 2017 Mar;42(5):923-930. doi: 10.19540/j.cnki.cjcmm.20170121.035. Chinese. PubMed PMID: 28994536.

4: Yockey OP, Jha V, Ghodke PP, Xu T, Xu W, Ling H, Pradeepkumar PI, Zhao L. Mechanism of Error-Free DNA Replication Past Lucidin-Derived DNA Damage by Human DNA Polymerase κ. Chem Res Toxicol. 2017 Nov 20;30(11):2023-2032. doi: 10.1021/acs.chemrestox.7b00227. Epub 2017 Oct 23. PubMed PMID: 28972744; PubMed Central PMCID: PMC5696069.

5: Yao Y, Sun S, Fei F, Wang J, Wang Y, Zhang R, Wu J, Liu L, Liu X, Cui Z, Li Q, Yu M, Dang Y, Wang X. Screening in larval zebrafish reveals tissue-specific distribution of fifteen fluorescent compounds. Dis Model Mech. 2017 Sep 1;10(9):1155-1164. doi: 10.1242/dmm.028811. Epub 2017 Jul 28. PubMed PMID: 28754836; PubMed Central PMCID: PMC5611963.

6: Ford L, Henderson RL, Rayner CM, Blackburn RS. Mild extraction methods using aqueous glucose solution for the analysis of natural dyes in textile artefacts dyed with Dyer's madder (Rubia tinctorum L.). J Chromatogr A. 2017 Mar 3;1487:36-46. doi: 10.1016/j.chroma.2017.01.053. Epub 2017 Jan 24. PubMed PMID: 28131591.

7: Cuong NM, Huong TT, Son NT, Cuong TD, Van DT, Khanh PN, Ha VT, Tram NC, Long PQ, Kim YH. Morinlongosides A-C, Two New Naphthalene Glycoside and a New Iridoid Glycoside from the Roots of Morinda longissima. Chem Pharm Bull (Tokyo). 2016;64(8):1230-4. doi: 10.1248/cpb.c15-01039. PubMed PMID: 27477665.

8: Ford L, Rayner CM, Blackburn RS. Isolation and extraction of ruberythric acid from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2015 Sep;117:168-73. doi: 10.1016/j.phytochem.2015.06.015. Epub 2015 Jun 16. PubMed PMID: 26091962.

9: Rahman MM. Evaluation of Hymenodictyon excelsum Phytochemical's Therapeutic Value Against Prostate Cancer by Molecular Docking Study. Jundishapur J Nat Pharm Prod. 2015 Feb 20;10(1):e18216. eCollection 2015 Feb. PubMed PMID: 25866716; PubMed Central PMCID: PMC4377060.

10: Loonjang K, Duangjinda D, Phongpaichit S, Sawangjaroen N, Rattanaburi S, Mahabusarakam W. A new anthraquinone from Morinda elliptica Ridl. Nat Prod Res. 2015;29(19):1833-8. doi: 10.1080/14786419.2015.1009062. Epub 2015 Feb 17. PubMed PMID: 25686628.

11: Ghodke PP, Harikrishna S, Pradeepkumar PI. Synthesis and polymerase-mediated bypass studies of the N2-deoxyguanosine DNA damage caused by a lucidin analogue. J Org Chem. 2015 Feb 20;80(4):2128-38. doi: 10.1021/jo502627b. Epub 2015 Jan 29. PubMed PMID: 25574682.

12: Ishii Y, Takasu S, Kuroda K, Matsushita K, Kijima A, Nohmi T, Ogawa K, Umemura T. Combined application of comprehensive analysis for DNA modification and reporter gene mutation assay to evaluate kidneys of gpt delta rats given madder color or its constituents. Anal Bioanal Chem. 2014 Apr;406(9-10):2467-75. doi: 10.1007/s00216-014-7621-2. Epub 2014 Feb 4. PubMed PMID: 24493334.

13: Bussmann RW, Hennig L, Giannis A, Ortwein J, Kutchan TM, Feng X. Anthraquinone Content in Noni (Morinda citrifolia L.). Evid Based Complement Alternat Med. 2013;2013:208378. doi: 10.1155/2013/208378. Epub 2013 Aug 26. PubMed PMID: 24062780; PubMed Central PMCID: PMC3770026.

14: Henderson RL, Rayner CM, Blackburn RS. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2013 Nov;95:105-8. doi: 10.1016/j.phytochem.2013.07.001. Epub 2013 Jul 25. PubMed PMID: 23891215.

15: Ishii Y, Inoue K, Takasu S, Jin M, Matsushita K, Kuroda K, Fukuhara K, Nishikawa A, Umemura T. Determination of lucidin-specific DNA adducts by liquid chromatography with tandem mass spectrometry in the livers and kidneys of rats given lucidin-3-O-primeveroside. Chem Res Toxicol. 2012 May 21;25(5):1112-8. doi: 10.1021/tx300084p. Epub 2012 Apr 30. PubMed PMID: 22494063.

16: Zhao F, Wang S, Wu X, Yu Y, Yue Z, Liu B, Lin S, Zhu C, Yang Y, Shi J. [Anthraquinones from the roots of Knoxia valerianoides]. Zhongguo Zhong Yao Za Zhi. 2011 Nov;36(21):2980-6. Chinese. PubMed PMID: 22308688.

17: Endale M, Alao JP, Akala HM, Rono NK, Eyase FL, Derese S, Ndakala A, Mbugua M, Walsh DS, Sunnerhagen P, Erdelyi M, Yenesew A. Antiplasmodial quinones from Pentas longiflora and Pentas lanceolata. Planta Med. 2012 Jan;78(1):31-5. doi: 10.1055/s-0031-1280179. Epub 2011 Oct 6. PubMed PMID: 21979929.

18: Osman CP, Ismail NH, Ahmad R, Ahmat N, Awang K, Jaafar FM. Anthraquinones with antiplasmodial activity from the roots of Rennellia elliptica Korth. (Rubiaceae). Molecules. 2010 Oct 20;15(10):7218-26. doi: 10.3390/molecules15107218. PubMed PMID: 20966871.

19: Zhang CL, Guan H, Xi PZ, Deng T, Gao JM. Anthraquinones from the roots of Prismatomeris tetrandra. Nat Prod Commun. 2010 Aug;5(8):1251-2. PubMed PMID: 20839629.

20: Yoo NH, Jang DS, Lee YM, Jeong IH, Cho JH, Kim JH, Kim JS. Anthraquinones from the roots of Knoxia valerianoides inhibit the formation of advanced glycation end products and rat lens aldose reductase in vitro. Arch Pharm Res. 2010 Feb;33(2):209-14. doi: 10.1007/s12272-010-0204-7. Epub 2010 Feb 24. PubMed PMID: 20195820.

Explore Compound Types